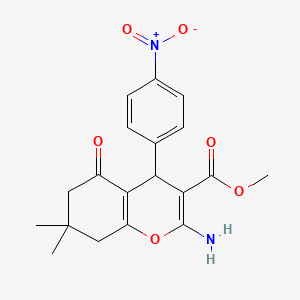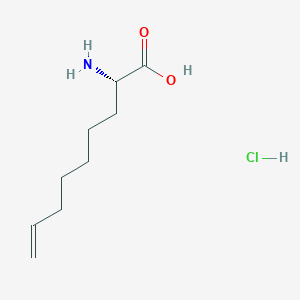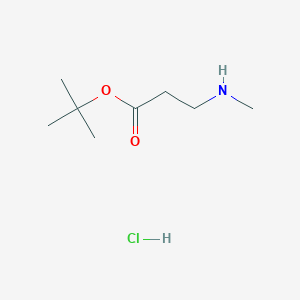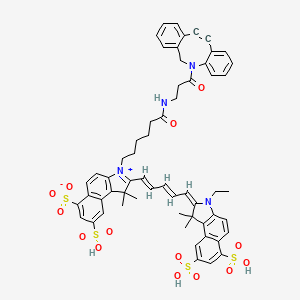![molecular formula C34H16F2N2O11 B6361169 [6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate CAS No. 1609395-32-5](/img/structure/B6361169.png)
[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
Mécanisme D'action
Target of Action
DSP-3, also known as DSP-5336, is an investigational small molecule inhibitor that primarily targets the menin and mixed-lineage leukemia (MLL) protein interaction . Menin and MLL play key roles in biological pathways, including cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis .
Mode of Action
DSP-3 interacts with its targets by directly binding to the MENIN protein . It inhibits the MENIN-MLL interaction, which is crucial for the leukemogenic activity of MLL fusion proteins . This inhibition may reverse the leukemogenic activity of MLL fusion proteins, offering a potential therapeutic option for acute leukemia .
Biochemical Pathways
The inhibition of the MENIN-MLL interaction by DSP-3 affects several biochemical pathways. These pathways are involved in cell growth regulation, cell cycle control, genomic stability, bone development, and hematopoiesis . The disruption of the MENIN-MLL interaction may lead to the suppression of the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 .
Result of Action
The inhibition of the MENIN-MLL interaction by DSP-3 leads to molecular and cellular effects. It suppresses the expression of hematopoietic stem cell program genes, such as HOXA9 and MEIS1 . This suppression may induce terminal differentiation, potentially reversing the leukemogenic activity of MLL fusion proteins . In clinical studies, DSP-3 has shown promising results in patients with relapsed or refractory acute leukemia .
Analyse Biochimique
Biochemical Properties
DSP-3 interacts with various biomolecules in biochemical reactions. It is often used in pH 7.5 buffer solutions to couple with molecules containing primary amines through amide bonds . This interaction is crucial for its function as a fluorescent probe.
Cellular Effects
The effects of DSP-3 on cellular processes are primarily related to its role as a fluorescent probe. It is used for the sensitive and selective detection of H2S2 and hydrogen polysulfides in cells
Molecular Mechanism
DSP-3 exerts its effects at the molecular level through its interactions with biomolecules. It couples with molecules containing primary amines through amide bonds in a pH 7.5 buffer solution . This interaction allows DSP-3 to function as a fluorescent probe for the detection of H2S2 and hydrogen polysulfides.
Temporal Effects in Laboratory Settings
DSP-3 is stable for at least 2 years after receipt when stored at -20°C
Metabolic Pathways
It is known to interact with molecules containing primary amines
Transport and Distribution
It is known to be lipophilic and membrane-permeable , which may influence its localization or accumulation within cells.
Subcellular Localization
As a lipophilic and membrane-permeable compound , it may be able to access various subcellular compartments. Specific targeting signals or post-translational modifications that direct DSP-3 to specific compartments or organelles have not been identified.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate typically involves multiple steps, starting with the preparation of key intermediates such as 2-fluoro-5-nitrobenzoic acid . The synthetic route may include nucleophilic aromatic substitution reactions, esterification, and spirocyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This may include the use of continuous-flow reactors and advanced purification techniques to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic aromatic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups at the fluorine-substituted positions.
Applications De Recherche Scientifique
Chemistry
In chemistry, [6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a fluorescent probe due to its spiro structure, which can exhibit unique photophysical properties. It may also serve as a precursor for bioactive molecules with potential therapeutic applications.
Medicine
In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of nitro and fluorine groups suggests potential activity as enzyme inhibitors or antimicrobial agents.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Compared to similar compounds, [6’-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9’-xanthene]-3’-yl] 2-fluoro-5-nitrobenzoate stands out due to its spiro structure, which imparts unique chemical and physical properties
Propriétés
IUPAC Name |
[6'-(2-fluoro-5-nitrobenzoyl)oxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-fluoro-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H16F2N2O11/c35-27-11-5-17(37(42)43)13-22(27)31(39)46-19-7-9-25-29(15-19)48-30-16-20(47-32(40)23-14-18(38(44)45)6-12-28(23)36)8-10-26(30)34(25)24-4-2-1-3-21(24)33(41)49-34/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQOCCIXIILRQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC(=O)C5=C(C=CC(=C5)[N+](=O)[O-])F)OC6=C3C=CC(=C6)OC(=O)C7=C(C=CC(=C7)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H16F2N2O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2,4-Dichloro-7-iodothieno[3,2-d]pyrimidine](/img/structure/B6361122.png)





